molecular formula C11H12ClNO3 B7464328 Methyl 2-[4-(2-chloroacetamido)phenyl]acetate

Methyl 2-[4-(2-chloroacetamido)phenyl]acetate

Cat. No.: B7464328
M. Wt: 241.67 g/mol
InChI Key: CEIQOFUUUMEXHA-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2-chloroacetamido)phenyl]acetate is an organic compound with a complex structure that includes a chloroacetamido group attached to a phenyl ring, which is further connected to a methyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2-chloroacetamido)phenyl]acetate typically involves the reaction of 2-chloroacetyl chloride with 4-aminophenylacetic acid, followed by esterification with methanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reaction of 2-chloroacetyl chloride with 4-aminophenylacetic acid: This step forms the intermediate 2-chloroacetamido-4-phenylacetic acid.

    Esterification with methanol: The intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-chloroacetamido)phenyl]acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Hydrolysis: The major product is 2-[4-(2-chloroacetamido)phenyl]acetic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Methyl 2-[4-(2-chloroacetamido)phenyl]acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and amidases.

    Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2-chloroacetamido)phenyl]acetate involves its interaction with specific molecular targets, such as enzymes. The chloroacetamido group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[4-(2-chloroacetyl)phenyl]acetate
  • Methyl 2-[4-(2-bromoacetamido)phenyl]acetate
  • Methyl 2-[4-(2-iodoacetamido)phenyl]acetate

Uniqueness

Methyl 2-[4-(2-chloroacetamido)phenyl]acetate is unique due to its specific chloroacetamido group, which imparts distinct reactivity and biological activity compared to its bromo and iodo analogs. The chlorine atom’s size and electronegativity influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-[(2-chloroacetyl)amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)6-8-2-4-9(5-3-8)13-10(14)7-12/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIQOFUUUMEXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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